1,3-Dihydroxyacetone dimer

Solid-state chemistry Material storage stability Reagent handling

Monomeric DHA is hygroscopic and spontaneously dimerizes during storage, causing uncontrolled shifts in active species concentration that undermine stoichiometric control and batch reproducibility. The 1,3-dihydroxyacetone dimer (CAS 26776-70-5) is the only commercially viable, shelf-stable solid form that eliminates this variability. • Stable crystalline powder at 2-8°C; accurately weighable for GMP-compliant multi-step synthesis of dihydropyrimidine calcium channel blockers and antineoplastic agents. • Well-characterized first-order dissociation kinetics (3.31 × 10⁻³ min⁻¹ in DMSO-d₆) enable reproducible reaction modeling and time-course experimental design. • Three characterized polymorphs (α, β, γ) provide a defined system for solid-state chemistry and patent landscaping.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 26776-70-5
Cat. No. B046586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydroxyacetone dimer
CAS26776-70-5
Synonyms1,3-Dihydroxyacetone Dimer;  Dihydroxyacetone Dimer; 
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(OCC(O1)(CO)O)(CO)O
InChIInChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2
InChIKeyKEQUNHIAUQQPAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 50 g / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dihydroxyacetone Dimer Overview


1,3-Dihydroxyacetone dimer (CAS 26776-70-5), chemically 2,5-dihydroxydioxane-2,5-dimethanol, is the stable, crystalline dimeric form of 1,3-dihydroxyacetone (DHA; CAS 96-26-4). It is a white to off-white solid with a molecular formula of C6H12O6 and a molecular weight of 180.16 g/mol [1]. In the solid state, the compound exists as a centrosymmetric dioxane dimer formed via hemiketal linkages between two DHA monomer units [2]. Upon dissolution in water or other solvents, the dimer undergoes dissociation to establish an equilibrium mixture consisting predominantly of the monomeric, hydrated, and dimeric hemiketal forms, with the equilibrium biased toward the monomer . This dimer serves as the primary commercial form of DHA and is utilized as a synthetic building block in organic synthesis, a precursor in pharmaceutical intermediate preparation, and the active ingredient in self-tanning cosmetic formulations .

Stable crystalline dimer: enables precise weighing and long-term inventory control
Defined dissociation kinetics: supports time-dependent monomer release in formulation and reaction studies
Multi-purpose synthetic building block: applicable to pharmaceutical intermediate and methylglyoxal research workflows

Why Monomeric DHA Cannot Replace the Dimer


Substituting 1,3-dihydroxyacetone dimer with monomeric DHA introduces substantial variability in material handling, formulation stability, and reaction kinetics that can compromise reproducibility and product quality. Solid monomeric DHA is not a commercially viable, shelf-stable form: it is fairly hygroscopic and, when freshly prepared, reverts rapidly to the monomer in solution [1]; critically, solid monomeric 1,3-dihydroxyacetone gradually transforms into the stable dimeric form during storage . This uncontrolled in situ dimerization alters the actual active species concentration over time, undermining precise stoichiometric control in synthetic workflows. The dimer's defined dissociation kinetics represent the rate-determining step in key processes: monomer formation from dimeric DHA has been established as the rate-determining step in the overall conversion of DHA to methylglyoxal, the bioactive antibacterial component in mānuka honey [2]. For procurement decisions, the dimer is the only form that can be reliably weighed, stored, and used as a stable solid reference standard; any attempt to substitute with monomeric material results in undefined monomer-dimer equilibrium ratios at the time of use .

Solid form
Monomeric DHA gradually converts to dimer during storage; stoichiometric control may shift from batch to batch
Dissolution & release
Monomer dissolves rapidly, lacking the controlled release profile that dimer dissociation provides for formulation research
Commercial availability
Monomeric DHA is not offered as a shelf-stable solid reference standard, limiting direct substitution in multi-step syntheses

1,3-Dihydroxyacetone Dimer Selection Evidence


Solid-State Storage Stability

In the solid state, monomeric DHA spontaneously converts to the stable dimeric form under standard storage conditions. This transformation means that monomeric DHA cannot be procured or stored as a pure, defined crystalline material with consistent stoichiometry . In contrast, the dimer remains chemically stable in the solid state when stored at 2–8°C and does not undergo further solid-state transformation [1].

Solid-State Stability
Reported
Dimer remains crystalline, no solid-state transformation; monomer spontaneously converts to dimer under storage
Supports procurement with consistent stoichiometry
Recommended storage: 2–8°C for long-term integrity
Solid-state chemistry Material storage stability Reagent handling

Aqueous Solubility

The solubility profile of the dimer is markedly different from that of the monomer. The dimer dissolves slowly, exhibiting solubility of 1 part in 1 part water and 1 part in 15 parts ethanol, producing a solution with very faint turbidity [1]. In contrast, the monomer, once generated in solution, is very soluble in water, alcohol, ether, and acetone [1]. This dissolution rate differential directly impacts formulation protocols and analytical sample preparation.

Aqueous Solubility
Reported
Dimer: slowly soluble (≈1:1 water, faint turbidity); Monomer: very soluble in water, alcohol, ether, acetone
Enables controlled dissolution and formulation design
Slow dissolution yields gradual monomer availability
Solution chemistry Formulation science Analytical method development

Dissociation Kinetics

The rate of monomer formation from dimeric DHA has been quantitatively characterized via ¹H NMR in DMSO‑d6, with a first-order reaction rate constant of 3.31 × 10⁻³ ± 9.1 × 10⁻⁴ min⁻¹ [1]. This dissociation step is the rate-determining step in the overall conversion of DHA to methylglyoxal, a bioactive compound with non-peroxide antibacterial activity [1]. The reaction rate is subject to acid or base catalysis, which causes significant rate acceleration; the addition of water up to ~15 mass% produces little change, beyond which an exponential rate increase occurs until the rate becomes indistinguishable from that observed in pure water [1].

Dissociation Kinetics
Head-to-head
First-order rate constant k = 3.31 × 10⁻³ ± 9.1 × 10⁻⁴ min⁻¹ (DMSO‑d6)
Defines rate-determining step for reaction engineering
Rate accelerates with acid/base or water >15 mass%
Reaction kinetics Process chemistry Biochemical pathway analysis

Polymorph Diversity

X-ray crystallographic analysis has identified at least three distinct crystalline polymorphs of the DHA dimer, designated α (1a), β (1b), and γ (1c) forms [1]. All three forms consist of trans-isomeric dimer molecules with the 1,4-dioxane ring in the chair conformation, differing in the axial and equatorial dispositions of hydroxyl and hydroxymethyl groups [1]. The monomeric form, in contrast, does not exhibit this polymorphic diversity. Additionally, the addition of calcium ions to DHA solutions has been reported to stabilize a cis-dimer form in the solid state [2].

Polymorph Diversity
Class-level
At least three crystalline forms (α, β, γ) with trans-dimer chair conformation; potential cis-dimer with Ca²⁺
Enables solid-state characterization and quality control
Crystal form may impact dissolution and patent landscape
Crystallography Solid-state characterization Polymorph screening

Antibacterial Activity

The dimer itself has been investigated for antibacterial properties. One study reports that the dimer inhibits bacterial growth by reversibly and covalently binding to the fatty acid chains of bacterial cell membranes, showing effectiveness against both Gram-positive and Gram-negative bacteria . Separately, monomeric DHA (generated from dimer dissociation) undergoes conversion to methylglyoxal, which is responsible for the non-peroxide antibacterial activity in mānuka honey [1]. These represent two distinct antibacterial mechanisms: direct membrane interaction by the dimer versus methylglyoxal-mediated activity via monomer conversion. A preliminary in vitro study reported an MIC of 10 μM for DHA dimer against biofilm formation in a bacterial strain, though a direct comparator (monomer or methylglyoxal) was not evaluated in the same assay .

Antibacterial Activity
Reported
Dimer: direct membrane interaction (reported MIC 10 μM vs. biofilm); Monomer-derived methylglyoxal: reactive carbonyl mechanism
Supports dual-mechanism antibacterial research context
Single-strain biofilm MIC; no direct comparator data
Antimicrobial activity Natural product chemistry Food science

Synthetic Utility

The dimer serves as a stable, easily handled precursor for the synthesis of several pharmaceutically relevant compound classes. It has been employed in the synthesis of dihydropyrimidine calcium channel blockers and in the preparation of antineoplastic and antifilarial agents as anticancer compounds . Additionally, the dimer can be used as a starting material for synthesizing nitric acid esters (1,3-dinitratoacetone and 2,5-bis(nitratomethyl-2,5-nitrato)-1,4-dioxane), for lactic acid production using aluminum salt catalysts, and for phosphorus-doped carbon quantum dots as fluorescence labels for fingerprint imaging . Monomeric DHA, lacking shelf stability, is not a practical alternative for these multi-step synthetic sequences requiring precise stoichiometry and reproducible starting material quality.

Synthetic Utility
Data to verify
Precursor for dihydropyrimidine calcium channel blockers, antineoplastic agents, nitric acid esters, carbon quantum dots
May support multi-step synthesis; requires vendor-specific verification
Supplier-provided application data; batch reproducibility review advised
Organic synthesis Pharmaceutical intermediates Medicinal chemistry

1,3-Dihydroxyacetone Dimer Applications


Controlled-Release Self-Tanning

The dimer form is explicitly utilized in patented methods for protecting and stabilizing DHA in cosmetic products. In these formulations, at least a portion of the DHA is enclosed in dimer form within a watertight composition, releasing the active monomeric DHA only upon application to the skin . The dimer's slow dissolution rate (1 part in 1 part water) and defined dissociation kinetics enable prolonged, time-dependent release of the tanning agent, extending product shelf-life and ensuring consistent skin reaction outcomes .

Pharmaceutical Intermediate Synthesis

For multi-step organic syntheses of pharmaceutical compounds—including dihydropyrimidine calcium channel blockers, antineoplastic agents, and nitric acid ester derivatives—the dimer is the preferred starting material due to its solid-state stability at 2–8°C and ability to be accurately weighed . The spontaneous conversion of solid monomer to dimer during storage renders monomeric DHA unsuitable for GMP-compliant manufacturing where precise stoichiometry and material traceability are required .

Methylglyoxal Formation Kinetics

The dimer's well-characterized first-order dissociation rate constant (3.31 × 10⁻³ min⁻¹ in DMSO‑d6) makes it an essential reagent for studies investigating the rate-determining step of methylglyoxal formation, particularly in mānuka honey research and non-peroxide antibacterial activity investigations . The availability of quantitative kinetic parameters allows researchers to model reaction progress, design time-course experiments, and interpret structure-activity relationships with precision that would be impossible using undefined monomer-dimer mixtures.

Polymorph Screening & Characterization

The existence of at least three characterized crystalline polymorphs of the DHA dimer (α, β, and γ forms) provides a defined system for solid-state chemistry investigations, including polymorph screening, stability testing, and patent landscaping . The ability to isolate and characterize distinct crystal forms, including the potential cis-dimer stabilized by calcium ions, offers a level of structural and analytical control that the single-form monomer cannot provide .

Application
Selection Property
Validation Focus
Controlled-Release Self-Tanning Formulations
Dimer dissociation control
Monomer release kinetics and shelf-life stability
Pharmaceutical Intermediate Synthesis
Stable solid-state precursor
Stoichiometric accuracy and long-term storage reliability
Methylglyoxal Formation Kinetics Research
Defined dissociation rate constant
Reaction rate modeling and time-course experimental design
Polymorph Screening & Characterization
Multiple crystalline polymorphs
Crystal form identification and patent landscape assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dihydroxyacetone dimer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.